Chirality and Enantiomeric Identity: Spectroscopically Verified (S)-Configuration vs. Racemate and (R)-Enantiomer
The target compound is the single (10aS)-enantiomer, confirmed by a unique InChIKey (MFQCEFDMLXLCGB-VIFPVBQESA-N) that is distinct from both the (10aR)-enantiomer (MFQCEFDMLXLCGB-SECBINFHSA-N) and the racemate (MFQCEFDMLXLCGB-UHFFFAOYSA-N) [1]. Spectroscopic characterization includes 1 FTIR and 1 MS (GC) spectrum recorded from the enantiopure substance [1]. The (R)-enantiomer and racemate are cataloged separately by chemical suppliers and are not interchangeable with the (S)-form for any stereochemically sensitive application [1].
| Evidence Dimension | Stereochemical identity (InChIKey and spectral fingerprint) |
|---|---|
| Target Compound Data | InChIKey: MFQCEFDMLXLCGB-VIFPVBQESA-N (10aS); 1 FTIR and 1 MS(GC) spectrum available |
| Comparator Or Baseline | Comparator 1 (R-enantiomer): InChIKey MFQCEFDMLXLCGB-SECBINFHSA-N; Comparator 2 (racemate): InChIKey MFQCEFDMLXLCGB-UHFFFAOYSA-N. Neither comparator has the identical spectral fingerprint. |
| Quantified Difference | Three distinct InChIKey identifiers confirm non-identity; enantiomers are non-superimposable mirror images. |
| Conditions | SpectraBase spectral database; InChIKey computed from canonical SMILES; enantiomer and racemate entries cross-referenced. |
Why This Matters
For asymmetric synthesis, chiral chromatography method development, or enantioselective biological assays, the identity of the enantiomer must be spectroscopically verified; use of the racemate or wrong enantiomer yields systematically different results.
- [1] SpectraBase. (2024). (10aS)-10,10a-Dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione – Spectral Database Entry. InChIKey listed for (S)-enantiomer, (R)-enantiomer, and racemate. John Wiley & Sons, Inc. View Source
